molecular formula C24H38O4 B1139592 3beta,6beta-Dihydroxychol-4-en-24-oic Acid CAS No. 106460-50-8

3beta,6beta-Dihydroxychol-4-en-24-oic Acid

Cat. No.: B1139592
CAS No.: 106460-50-8
M. Wt: 390.56
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3beta,6beta-Dihydroxychol-4-en-24-oic Acid typically involves the hydroxylation of chol-4-en-24-oic acid at the 3beta and 6beta positions. This can be achieved through various chemical reactions, including catalytic hydrogenation and selective oxidation. The reaction conditions often require specific catalysts and controlled environments to ensure the selective addition of hydroxyl groups.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3beta,6beta-Dihydroxychol-4-en-24-oic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3beta,6beta-Dihydroxychol-4-en-24-oic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3beta,6beta-Dihydroxychol-4-en-24-oic Acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3beta,6beta-Dihydroxychol-4-en-24-oic Acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .

Biological Activity

3beta,6beta-Dihydroxychol-4-en-24-oic acid, also known as an oxysterol derivative, is a compound that has garnered attention in recent years due to its potential biological activities and implications in various health conditions. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on cellular processes, and relevance in disease contexts.

This compound is a sterol derivative characterized by two hydroxyl groups at the 3 and 6 positions and a double bond between carbons 4 and 5. Its molecular formula is C27H46O3C_{27}H_{46}O_3, and it plays a role in cholesterol metabolism and bile acid synthesis.

The biological activity of this compound has been studied primarily through its interaction with various cellular pathways:

  • Cholesterol Metabolism : This compound is involved in the metabolism of cholesterol and may influence the synthesis of bile acids. It has been shown to act as an intermediate in the acidic pathway of bile acid biosynthesis, particularly through its conversion to other bioactive metabolites .
  • Cellular Signaling : Research indicates that oxysterols like this compound can modulate cellular signaling pathways, including those related to inflammation and cell proliferation. This modulation can have downstream effects on various physiological processes .

Anti-inflammatory Effects

Studies have demonstrated that this compound exhibits anti-inflammatory properties. It has been implicated in reducing the expression of pro-inflammatory cytokines in certain cell types, suggesting a potential therapeutic role in inflammatory diseases .

Role in Metabolic Disorders

This compound has been linked to metabolic disorders such as Niemann-Pick disease and lysosomal storage diseases. Elevated levels of intermediates like 3beta,5alpha,6beta-triol and its derivatives have been observed in patients with these conditions, indicating a disrupted cholesterol metabolism pathway .

Case Studies

  • Niemann-Pick Disease : In a study involving plasma samples from patients with Niemann-Pick disease type C, elevated levels of 3beta,5alpha,6beta-triol were found. This triol is a precursor to this compound, suggesting that disruptions in cholesterol metabolism contribute to the disease's pathology .
  • Lysosomal Acid Lipase Deficiency : Another study reported increased concentrations of oxysterols including this compound in patients with lysosomal acid lipase deficiency. These findings highlight the compound's potential as a biomarker for diagnosing metabolic disorders related to cholesterol metabolism .

Data Table: Biological Activities of this compound

ActivityMechanism/EffectReference
Anti-inflammatoryReduces pro-inflammatory cytokines
Cholesterol metabolismIntermediate in bile acid synthesis
Impact on Niemann-Pick DiseaseElevated levels correlate with disease severity
Lysosomal storage disordersBiomarker for diagnosis

Future Directions

Further research is needed to fully elucidate the biochemical pathways involving this compound and its derivatives. Understanding its role in various diseases could lead to novel therapeutic strategies targeting cholesterol metabolism disorders.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural elucidation of 3beta,6beta-dihydroxychol-4-en-24-oic acid?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) with high-resolution mass spectrometry (HR-MS) to confirm the hydroxyl group positions at C3 and C6, the double bond at C4-C5, and the carboxyl group at C23. For stereochemical assignments, use NOESY or ROESY experiments to resolve spatial proximities of hydroxyl groups and the cholestane backbone. Liquid chromatography-mass spectrometry (LC-MS/MS) can validate purity and detect isomers (e.g., 3beta,6alpha-dihydroxy analogs) .

Q. How can researchers synthesize this compound in a laboratory setting?

  • Methodological Answer : Start with hyodeoxycholic acid or a related bile acid precursor. Introduce the C4-C5 double bond via selective dehydrogenation using catalysts like Pd/C under controlled hydrogenation conditions. Protect hydroxyl groups at C3 and C6 with tert-butyldimethylsilyl (TBDMS) ethers to prevent undesired oxidation. Deprotect using tetrabutylammonium fluoride (TBAF) and purify via reverse-phase HPLC. Isotopic labeling (e.g., 24-14C) can be achieved by incorporating labeled sodium acetate during biosynthesis .

Q. What are the challenges in isolating this compound from biological matrices?

  • Methodological Answer : Co-elution with structurally similar bile acids (e.g., 3beta,7alpha-dihydroxy derivatives) is common. Use solid-phase extraction (SPE) with C18 cartridges and optimize mobile phases (e.g., methanol/water gradients with 0.1% formic acid) for LC-MS/MS. For plant-derived samples (e.g., Acalypha indica), employ silica gel chromatography followed by recrystallization in ethanol/water mixtures. Monitor purity via melting point analysis and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How should researchers resolve conflicting data between NMR and X-ray crystallography for this compound’s conformation?

  • Methodological Answer : NMR detects solution-state conformations, while X-ray crystallography reveals solid-state packing. If discrepancies arise (e.g., hydroxyl group orientations), perform molecular dynamics simulations to assess flexibility. Validate with variable-temperature NMR to identify dynamic equilibria. For crystallography, ensure low-temperature data collection (e.g., 100 K) to minimize thermal motion artifacts. Cross-reference with density functional theory (DFT) calculations for energy-minimized structures .

Q. What experimental strategies mitigate oxidative degradation during stability studies of this compound?

  • Methodological Answer : Store samples under inert gas (argon) at -80°C with desiccants. Add antioxidants like butylated hydroxytoluene (BHT) at 0.01% w/v during in vitro assays. For long-term stability, lyophilize the compound and reconstitute in degassed solvents. Monitor degradation products via LC-UV/Vis at 210 nm and confirm structures using tandem MS/MS fragmentation patterns .

Q. How can researchers address discrepancies between in vitro and in vivo metabolic outcomes for this compound?

  • Methodological Answer : In vitro models (e.g., liver microsomes) may lack enterohepatic recirculation pathways. Use isotope-labeled tracers (e.g., 24-14C) to track biliary excretion and gut microbiota-mediated transformations in vivo. Compare with portal vein-cannulated animal models to assess first-pass metabolism. For conflicting enzyme activity data (e.g., CYP3A4 vs. CYP7A1), perform kinetic assays with recombinant enzymes and adjust for protein-binding effects .

Q. What computational tools are effective for predicting the interactions of this compound with nuclear receptors?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to model binding to farnesoid X receptor (FXR) or TGR5. Validate with site-directed mutagenesis of key residues (e.g., FXR’s Ser332). For dynamics, run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Cross-validate predictions with surface plasmon resonance (SPR) assays to measure binding affinities (KD) .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results across cell lines?

  • Methodological Answer : Cell-specific differences in uptake (e.g., bile acid transporters like ASBT) or metabolism (e.g., sulfotransferase activity) may explain variability. Normalize cytotoxicity data to transporter expression levels (qPCR/Western blot). Use isogenic cell lines (e.g., CRISPR-edited ASBT knockouts) to isolate transport mechanisms. Compare IC50 values under serum-free vs. serum-containing conditions to assess protein-binding effects .

Q. What methodologies reconcile inconsistent mass spectrometry fragmentation patterns reported in literature?

  • Methodological Answer : Variations in collision-induced dissociation (CID) energy or ion source parameters (e.g., ESI vs. MALDI) can alter fragmentation. Standardize protocols using reference compounds (e.g., deuterated analogs). Perform parallel analyses on Orbitrap and Q-TOF platforms to identify instrument-specific artifacts. Publish raw spectra in open-access repositories for cross-lab validation .

Q. Experimental Design Considerations

Q. What controls are critical for in vivo pharmacokinetic studies of this compound?

  • Methodological Answer : Include bile-duct cannulated rodents to distinguish hepatic vs. intestinal excretion. Use stable isotope-labeled internal standards (e.g., 13C24) for LC-MS/MS quantification. Monitor gut microbiota via 16S rRNA sequencing, as bacterial dehydroxylation can convert the compound into secondary metabolites. Control diets to avoid confounding effects of endogenous bile acids .

Properties

IUPAC Name

(4R)-4-[(3S,6R,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h12,14-19,21,25-26H,4-11,13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,21-,23-,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQRAPNIKHYNJX-APLJBLMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4=CC(CCC34C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=C[C@H](CC[C@]34C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.